(E)-2-(pyrimidin-4-yl)acetaldehyde oxime
Description
Properties
CAS No. |
179009-38-2 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+ |
InChI Key |
WCIYYOFNONVUQQ-RUDMXATFSA-N |
SMILES |
C1=CN=CN=C1CC=NO |
Isomeric SMILES |
C1=CN=CN=C1C/C=N/O |
Canonical SMILES |
C1=CN=CN=C1CC=NO |
Synonyms |
4-Pyrimidineacetaldehyde, oxime, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isomeric Variations
Oximes exhibit E/Z isomerism due to the geometry of the C=N bond. For acetaldehyde oxime derivatives, the E-isomer is often more stable and prevalent in synthetic routes. Computational studies highlight that hydroxyl radical attacks on aldehydes can yield both isomers, with reaction mechanisms influencing the final ratio . For example:
Substituent Effects on Physicochemical Properties
Substituents significantly alter physical properties and reactivity:
Key Observations :
- Pyrimidinyl vs.
- Phenylacetamido Substituent : Higher molecular weight and melting point (147–151°C) due to amide group rigidity and intermolecular hydrogen bonding .
Preparation Methods
Chlorination and Cyclization Approach
Adapted from the synthesis of 4,6-dichloropyrimidine-5-acetaldehyde, this method involves:
-
Malonate Ester Substitution : Reacting 2-monochloroacetaldehyde-O-methyloxime with diethyl malonate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide) to form a substituted malonate intermediate.
-
Cyclization : Treating the intermediate with acetamidine hydrochloride at 70°C to induce pyrimidine ring formation, yielding 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime.
-
Chlorination : Using phosphorus oxychloride (POCl₃) at 90°C to replace hydroxyl groups with chlorides, followed by acidic hydrolysis to unmask the aldehyde functionality.
Key Data :
Oxidation of Alcohol Precursors
Alternative routes involve oxidizing 2-(pyrimidin-4-yl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation to carboxylic acids and is compatible with acid-sensitive pyrimidine rings.
Optimized Conditions :
Condensation Reactions
Knoevenagel condensation between pyrimidine-4-carbaldehyde and active methylene compounds (e.g., malononitrile) has been explored but suffers from low regioselectivity (<50% yield).
Formation of (E)-2-(Pyrimidin-4-yl)acetaldehyde Oxime
Oxime synthesis requires careful control of reaction conditions to favor the E-isomer.
Reaction with Hydroxylamine
The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at pH 4–5 (adjusted with sodium acetate). The mixture is stirred at 25°C for 6–12 hours.
Mechanism :
-
Nucleophilic attack by hydroxylamine on the carbonyl carbon.
-
Proton transfer and dehydration to form the oxime.
Yield : 80–85% (crude), improving to 90% after recrystallization.
Stereochemical Control
The E/Z ratio is influenced by:
Metal-Catalyzed Methods
Nickel(II) and titanium(IV) complexes promote stereoselective oxime formation via Lewis acid activation:
-
Catalyst : [NiCl₂(PPh₃)₂] (5 mol%) in THF.
-
Advantage : Avoids acidic conditions, suitable for acid-labile substrates.
Purification and Characterization
Recrystallization
The crude oxime is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals.
Spectroscopic Analysis
-
NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (s, 1H, NOH), 4.12 (s, 2H, CH₂), 2.51 (s, 1H, OH).
Comparative Analysis of Methods
| Method | Yield (%) | E/Z Ratio | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hydroxylamine (pH 5) | 85 | 9:1 | High | Low (aqueous waste) |
| Ni Catalysis | 88 | 19:1 | Moderate | Moderate (metal use) |
| Ti Catalysis | 82 | 15:1 | Low | High (toxic ligands) |
Industrial Applications and Scalability
The chlorination-cyclization route is industrially viable due to:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-2-(pyrimidin-4-yl)acetaldehyde oxime?
- Methodology : Mechanochemical synthesis under solvent-free conditions is a viable approach, as demonstrated for structurally similar oxime derivatives. For example, copper complexes of (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime were synthesized via grinding reactants in a mortar . Adapting this method, the target compound could be synthesized by reacting pyrimidin-4-ylacetaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., buffered aqueous conditions) and purified via recrystallization.
- Characterization : Confirm stereochemistry (E/Z) using -NMR coupling constants (e.g., ~10–12 Hz for trans configuration) and IR spectroscopy (stretching frequencies for C=N and O–H bonds).
Q. How should researchers handle this compound safely in the lab?
- Safety Protocols :
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., nitrates, peroxides) and strong acids to prevent violent reactions .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
- Decontamination : Wash skin immediately with soap and water; use ethanol for equipment cleaning .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : - and -NMR to confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and oxime proton (δ 9.5–10.5 ppm).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., calculated for : 137.0591).
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, refined using maximum-likelihood methods (e.g., REFMAC software) .
Advanced Research Questions
Q. How does the oxime moiety influence coordination chemistry with transition metals?
- Mechanistic Insight : The oxime group (-CH=N-OH) acts as a bidentate ligand, coordinating via the nitrogen and oxygen atoms. For example, copper complexes of analogous oximes exhibit square-planar geometries, with bond lengths (Cu–N: ~1.95 Å, Cu–O: ~1.98 Å) determined via XRD .
- Applications : Potential use in catalysis or as metalloenzyme mimics. Test reactivity in oxidation reactions (e.g., alkene epoxidation) under mild conditions.
Q. What computational approaches are suitable for studying electronic properties?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) in crystalline states .
- Data Table :
| Parameter | Value (DFT) | Experimental (XRD) |
|---|---|---|
| C=N Bond Length | 1.28 Å | 1.29 Å |
| HOMO-LUMO Gap | 4.2 eV | N/A |
Q. How can researchers resolve contradictions in stability data under varying pH?
- Experimental Design :
- Kinetic Studies : Monitor decomposition rates via UV-Vis spectroscopy at λ = 270 nm (pyrimidine absorption band) across pH 3–10.
- Statistical Analysis : Use Arrhenius plots to calculate activation energy () and identify pH-dependent degradation pathways.
Q. What are the challenges in analyzing stereoselectivity during synthesis?
- Resolution Strategies :
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate E/Z isomers.
- Crystallization : Induce diastereomer formation with chiral auxiliaries (e.g., L-proline) for selective crystallization.
- Case Study : Mechanochemical synthesis of (E)-isomers achieved >90% selectivity via steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
